molecular formula C13H14N2O B2532377 3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 400077-10-3

3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B2532377
CAS No.: 400077-10-3
M. Wt: 214.268
InChI Key: SZINELHOCJUWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a bicyclic pyrazole derivative characterized by a cyclopentane ring fused to a pyrazole core, with a 3-methoxyphenyl substituent at position 2. Pyrazole derivatives are renowned for their pharmacological versatility, including roles as N-type calcium channel inhibitors, CB2 receptor agonists, and antimicrobial agents .

Properties

IUPAC Name

3-(3-methoxyphenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-10-5-2-4-9(8-10)13-11-6-3-7-12(11)14-15-13/h2,4-5,8H,3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZINELHOCJUWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with cyclopentanone and hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-hydroxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole.

    Reduction: Formation of 3-(3-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]dihydropyrazole.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity
Recent studies have highlighted the potential antifungal properties of derivatives of 3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole. Research indicates that compounds with this structure can inhibit the activity of lanosterol 14α-demethylase, an enzyme critical for fungal sterol biosynthesis. Molecular docking studies have shown promising interactions between synthesized derivatives and the enzyme, suggesting a pathway for developing antifungal agents .

2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce inflammatory markers and modulate immune responses. This makes it a candidate for treating conditions characterized by chronic inflammation .

3. Analgesic Effects
Research has documented the analgesic properties of related pyrazole compounds. These compounds may act on various pain pathways, providing relief in models of acute and chronic pain. The mechanism may involve the inhibition of cyclooxygenase enzymes or modulation of neurotransmitter levels .

Chemical Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of different substituents can enhance its biological activity and selectivity towards specific targets.

Synthesis Overview

  • Step 1: Formation of pyrazole ring through hydrazine hydration.
  • Step 2: Cyclization to form the tetrahydrocyclopenta structure.
  • Step 3: Introduction of methoxyphenyl groups via electrophilic substitution.

Case Studies

StudyObjectiveFindings
Hafez et al. (2008)Evaluate analgesic and anti-inflammatory activitiesDemonstrated significant reduction in pain response in animal models .
Pharmacological Review (2022)Assess antifungal potentialConfirmed inhibition of lanosterol 14α-demethylase with docking studies indicating good binding affinity .
Synthesis Research (2022)Explore synthetic pathwaysIdentified optimal conditions for synthesizing derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Pharmacological Activity

Methoxy-Substituted Derivatives
  • 3-(4-Methoxyphenyl)-2,4,5,6-Tetrahydrocyclopenta[c]Pyrazole Structure: A 4-methoxy substituent on the phenyl ring. Activity: Demonstrated antimicrobial efficacy against E. coli and S. aureus (MIC: 12.5–25 µg/mL) and anti-inflammatory activity (65% inhibition in carrageenan-induced edema at 50 mg/kg) .
Halogenated Derivatives
  • 3-[2-Chloro-4-(Methylsulfonyl)Phenyl]-2,4,5,6-Tetrahydrocyclopenta[c]Pyrazole

    • Structure : Chlorine and methylsulfonyl groups at positions 2 and 4 of the phenyl ring.
    • Molecular Weight : 296.77 g/mol .
    • Activity : The electron-withdrawing sulfonyl group enhances metabolic stability but may reduce CNS penetration compared to the methoxy group.
  • 1-(4-Fluorophenyl)-1H,4H,5H,6H-Cyclopenta[c]Pyrazol-3-Amine Hydrochloride

    • Structure : Fluorine at the para position of the phenyl ring.
    • Application : Used in anticancer and neuroprotective drug candidates due to fluorine’s electronegativity and bioavailability enhancement .
Alkyl-Substituted Derivatives
  • 2-Methyl-2,4,5,6-Tetrahydrocyclopenta[c]Pyrazol-3-Amine

    • Structure : Methyl group at position 2 of the pyrazole ring.
    • Molecular Weight : 151.21 g/mol .
    • Activity : Reduced steric hindrance compared to aryl substituents, favoring interactions with enzymes like phosphodiesterases .
  • 3-(Trifluoromethyl)-1,4,5,6-Tetrahydrocyclopenta[c]Pyrazole

    • Structure : Trifluoromethyl group at position 3.
    • Molecular Weight : 176.14 g/mol .
    • Activity : The strong electron-withdrawing effect of CF₃ improves metabolic stability but may reduce binding affinity for receptors requiring π-π stacking .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL) Selectivity (e.g., CB2/CB1)
Target Compound ~230 3-Methoxyphenyl 2.8 0.15 Not Reported
3-(Trifluoromethyl)-Analog 176.14 CF₃ 3.5 0.08 >8100 (CB2/CB1)
2-Methyl-2,4,5,6-Tetrahydro-Analog 151.21 2-Methyl 1.9 0.45 N/A
1-(4-Fluorophenyl)-Analog ~220 4-Fluorophenyl 2.5 0.12 High (Neuroprotective)

*LogP values estimated using fragment-based methods.

Key Research Findings

  • Synthetic Flexibility : The cyclopenta[c]pyrazole core allows diverse functionalization, enabling tuning of solubility (via methoxy groups) or stability (via CF₃) .
  • Contradictions : While electron-donating groups (e.g., methoxy) enhance antimicrobial activity, they may reduce selectivity for targets like CB2 receptors compared to CF₃ .

Biological Activity

The compound 3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N3C_{13}H_{15}N_3 with a molecular weight of approximately 215.28 g/mol. The structure features a tetrahydrocyclopenta core fused with a pyrazole ring, along with a methoxyphenyl substituent which may influence its biological properties.

Antinociceptive and Anti-inflammatory Effects

Research has indicated that pyrazole derivatives exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. A study on related compounds demonstrated that they could effectively reduce pain responses in animal models. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of the methoxy group in the phenyl ring is believed to enhance this activity by stabilizing radical intermediates .

Antimicrobial Properties

Some derivatives within the pyrazole family have shown promising antimicrobial activity against various bacterial strains. This suggests that this compound may possess similar properties, potentially making it a candidate for further development as an antimicrobial agent .

Study on Pyrazole Derivatives

A comprehensive review highlighted the biological activities of various pyrazole derivatives. It was noted that modifications on the pyrazole ring could lead to enhanced biological effects. Compounds with methoxy groups often exhibited increased potency against inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest that the compound may effectively bind to COX enzymes and other targets involved in pain and inflammation pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptiveSignificant reduction in pain
Anti-inflammatoryInhibition of COX enzymes
AntioxidantScavenging free radicals
AntimicrobialActivity against bacterial strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, and what challenges arise in yield optimization?

  • Methodological Answer : The compound can be synthesized via intramolecular [3+2] cycloaddition of methyleneaziridines with alkyne acceptors under Lewis acid (e.g., BF₃·OEt₂) catalysis, as demonstrated in cyclopenta[c]pyrazole derivatives . Alternative routes include stepwise condensation of substituted pyrazoles with methoxyphenyl precursors, requiring anhydrous conditions and inert atmospheres to prevent side reactions . Challenges include low yields (<40%) due to steric hindrance from the methoxyphenyl group and competing dimerization. Purification often requires preparative HPLC or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm in ¹H NMR) and the cyclopenta[c]pyrazole core (δ 120–150 ppm in ¹³C NMR for aromatic carbons) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve >95% purity. ESI-MS typically shows [M+H]⁺ at m/z 243.1 .
  • Elemental Analysis : Deviations >0.3% indicate impurities, requiring recrystallization from ethanol/water mixtures .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation. Desiccants (e.g., silica gel) are essential due to hygroscopicity .
  • Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coats). Avoid sparks or open flames (P210) .
  • Spill Response : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste channels .

Advanced Research Questions

Q. How does this compound interact with cannabinoid receptors, and what structural features drive selectivity for CB2 over CB1?

  • Methodological Answer :

  • Pharmacological Assays : Radioligand binding assays (³H-CP55,940 displacement) show CB2 affinity (Ki <50 nM) vs. CB1 (Ki >10 µM). The methoxyphenyl group enhances lipophilicity, improving membrane permeability, while the cyclopenta[c]pyrazole core restricts rotational freedom, favoring CB2’s larger binding pocket .
  • Selectivity Testing : Functional assays (cAMP inhibition) in CHO-K1 cells transfected with CB1/CB2 confirm >100-fold selectivity .

Q. What bioanalytical methods are validated for quantifying this compound in biological matrices like plasma and brain tissue?

  • Methodological Answer :

  • Sample Preparation : Spike plasma/brain homogenates with internal standards (e.g., BPN-3783). Protein precipitation using acetonitrile (1:4 v/v) achieves >85% recovery .
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 2.6 µm) with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). LLOQ: 1 ng/mL .

Q. How can structural modifications improve metabolic stability without compromising receptor binding?

  • Methodological Answer :

  • Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) at the pyrazole 4-position to reduce CYP450-mediated oxidation. Carboxylic acid derivatives (e.g., 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid) show enhanced microsomal stability (t₁/₂ >120 min) .
  • Prodrug Strategies : Esterification of the methoxy group improves oral bioavailability in rat models .

Q. What computational approaches are effective in modeling the compound’s binding to CB2 receptors?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite with CB2 homology models (based on β₂-adrenergic receptor templates). Key interactions: π-π stacking between methoxyphenyl and Phe183, hydrogen bonding with Ser285 .
  • MD Simulations : AMBER force fields reveal stable binding over 100 ns simulations. RMSD <2 Å confirms pose retention .

Q. How can researchers address discrepancies in reported biological activity across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Use reference agonists (e.g., WIN55,212-2) to normalize CB2 activity. Control for species differences (e.g., human vs. rat CB2) .
  • Data Reconciliation : Apply Hill slope analysis to distinguish allosteric vs. orthosteric effects. EC₅₀ shifts >3-fold suggest assay-specific artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.